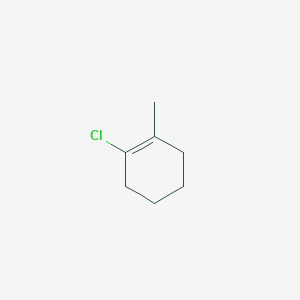

1-Chloro-2-methylcyclohexene

Description

Contextual Significance within Halogenated Cyclic Hydrocarbons

Halogenated cyclic hydrocarbons, a class of organic compounds featuring a halogen atom attached to a cyclic carbon framework, are of paramount importance in modern organic synthesis. vaia.comlibretexts.org Their significance stems from the unique properties conferred by the halogen substituent. The carbon-halogen bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. rroij.com This inherent reactivity makes halogenated compounds valuable precursors for a wide array of functional group transformations. acs.org

The introduction of a halogen atom into a cyclic system, such as in 1-Chloro-2-methylcyclohexene, provides a strategic handle for chemists to manipulate the molecule's structure and reactivity. rsc.org These compounds serve as crucial intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. rsc.org For instance, halogenated compounds are found in approximately 20% of active pharmaceutical ingredients and 30% of modern agrochemicals. rsc.org The presence of the double bond in this compound, a haloalkene, further enhances its synthetic utility, allowing for a diverse range of addition and substitution reactions. rroij.comresearchgate.net This dual functionality makes it a powerful building block for constructing intricate molecular scaffolds. researchgate.netacs.org

Historical Trajectories of Halocycloalkene Reactivity Investigations

The study of the reactivity of haloalkenes, including cyclic variants like this compound, has a rich history rooted in the fundamental principles of organic chemistry. Early investigations into the hydrohalogenation of alkynes, a reaction that can produce haloalkenes, were pioneered by chemists like Reppe. researchgate.netcitedrive.comresearchgate.net These foundational studies laid the groundwork for understanding the addition of hydrogen halides across carbon-carbon multiple bonds.

A significant area of historical and ongoing investigation is the stereochemistry of elimination reactions in cyclic systems. The study of the E2 elimination reactions of isomeric cycloalkyl halides, such as the cis and trans isomers of 1-chloro-2-methylcyclohexane (the saturated analog of the target molecule), has been crucial in developing our understanding of conformational analysis and the requirement for an anti-periplanar arrangement of the leaving group and the beta-hydrogen. libretexts.orgmsu.edu These studies have demonstrated that the stereochemistry of the starting material can dramatically influence the rate and regioselectivity of the elimination, dictating which alkene product is formed. libretexts.orgmsu.edupressbooks.pub This deep-seated understanding of reaction mechanisms in substituted cyclohexanes provides a critical framework for predicting and controlling the reactivity of this compound.

Current Research Frontiers and Unaddressed Challenges Pertaining to this compound

Current research involving this compound and related substituted cyclohexenes is focused on developing novel synthetic methods that offer greater control over stereochemistry and regioselectivity. nih.govnih.gov The development of catalytic systems for the functionalization of such molecules remains a key area of interest. mdpi.com For example, recent advances have explored the use of transition metal catalysts to perform cross-coupling reactions on haloalkenes, enabling the formation of new carbon-carbon bonds with high precision. researchgate.net

Despite significant progress, several challenges remain in the chemistry of this compound and its derivatives. One of the primary hurdles is the selective synthesis of specific isomers. The control of regioselectivity in reactions involving unsymmetrical substituted cyclohexenes is often difficult to achieve. researchgate.net For instance, reactions can potentially yield a mixture of products, necessitating complex purification steps.

Another unaddressed challenge lies in the development of more sustainable and atom-economical synthetic routes. nih.gov Many existing methods for the synthesis and functionalization of halogenated hydrocarbons rely on harsh reagents and produce significant waste. rsc.org Future research will likely focus on the development of catalytic, enantioselective reactions that proceed under mild conditions with minimal environmental impact. The quest for new catalytic systems that can activate the C-Cl bond in this compound for novel transformations represents a significant frontier in the field. mdpi.com Furthermore, detailed mechanistic studies, combining experimental and computational approaches, are needed to fully unravel the complex interplay of steric and electronic effects that govern the reactivity of this versatile molecule. acs.org

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₁Cl |

| Molecular Weight | 130.61 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~145-147 °C |

| Density | ~1.01 g/cm³ |

| CAS Number | 16642-49-2 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

16642-49-2 |

|---|---|

Molecular Formula |

C7H11Cl |

Molecular Weight |

130.61 g/mol |

IUPAC Name |

1-chloro-2-methylcyclohexene |

InChI |

InChI=1S/C7H11Cl/c1-6-4-2-3-5-7(6)8/h2-5H2,1H3 |

InChI Key |

DZIYMXLYTUVIQE-UHFFFAOYSA-N |

SMILES |

CC1=C(CCCC1)Cl |

Canonical SMILES |

CC1=C(CCCC1)Cl |

Synonyms |

1-Chloro-2-methyl-1-cyclohexene |

Origin of Product |

United States |

Reaction Pathways and Mechanistic Investigations of 1 Chloro 2 Methylcyclohexene

Nucleophilic Substitution Reactions

Nucleophilic substitution at the sp²-hybridized carbon of 1-Chloro-2-methylcyclohexene is a challenging transformation. As a vinylic halide, it displays significantly lower reactivity towards nucleophilic substitution compared to its alkyl halide counterparts. britannica.comlibretexts.org

The competition between substitution and elimination pathways for this compound is heavily skewed away from substitution. Both SN1 and SN2 mechanisms are generally considered non-viable for vinylic halides of this type.

SN2 Inactivity: The SN2 pathway is disfavored for several reasons. The carbon-chlorine bond in a vinylic halide is stronger than in an alkyl halide due to the greater s-character of the sp² hybrid orbital. Furthermore, the incoming nucleophile would face significant steric hindrance from the cyclohexene (B86901) ring and electron repulsion from the pi system of the double bond. stackexchange.comlibretexts.org A backside attack, which is characteristic of the SN2 mechanism, is geometrically impossible without disrupting the ring structure. stackexchange.comlibretexts.org

SN1 Inactivity: The SN1 pathway is also highly unlikely because it would require the formation of a vinylic carbocation. Vinylic cations are notoriously unstable due to the positive charge residing on an sp-hybridized carbon (in the linear geometry it would adopt), which is a high-energy intermediate. stackexchange.com

Elimination (E2): In contrast, elimination reactions can occur, though they require harsh conditions. Treatment of vinylic halides with a very strong base, such as sodium amide (NaNH₂), can lead to an E2 elimination to form an alkyne. britannica.comstackexchange.com In the case of this compound, this would result in the formation of the highly strained and reactive 2-methylcyclohexyne.

E1 Inactivity: The E1 mechanism is improbable for the same reason as the SN1 mechanism: it would have to proceed through a high-energy vinylic carbocation intermediate. fiveable.me

The following table summarizes the expected reactivity of this compound in these pathways.

| Reaction Pathway | Reactivity of this compound | Rationale |

| SN1 | Extremely Low / Unreactive | Formation of a highly unstable vinylic carbocation. stackexchange.com |

| SN2 | Extremely Low / Unreactive | Strong C-Cl bond, steric hindrance, and geometric constraints prevent backside attack. stackexchange.comlibretexts.org |

| E1 | Extremely Low / Unreactive | Requires formation of an unstable vinylic carbocation. fiveable.me |

| E2 | Possible with very strong bases | Can proceed to form a strained cycloalkyne. britannica.comstackexchange.com |

Given the profound unreactivity of this compound towards SN1 and SN2 reactions, the stereochemistry of nucleophilic attack at the carbon center is largely a moot point. However, the stereochemistry of the related E2 elimination is critical. For the E2 reaction to proceed, a specific geometric arrangement of the departing hydrogen and the chlorine leaving group is required. The reaction typically favors an anti-periplanar orientation, where the hydrogen and chlorine are on opposite sides of the molecule, or a syn-periplanar orientation. In the constrained cyclohexene ring, achieving the ideal dihedral angle for elimination can be difficult, contributing to the need for very strong bases to facilitate the reaction.

Further Electrophilic Addition Reactions to the Alkene Moiety

The double bond in this compound can undergo electrophilic addition, similar to other alkenes. britannica.com The reaction's rate and regioselectivity are influenced by the electronic properties of the chloro and methyl substituents. The chlorine atom acts as an electron-withdrawing group through induction, deactivating the double bond towards electrophilic attack. Conversely, the methyl group is an electron-donating group.

The regiochemical outcome of an addition reaction (e.g., with an acid like HCl) is determined by the stability of the intermediate carbocation. Protonation can occur at either C1 or C2.

Protonation at C1: This would place the carbocation at C2, stabilized by the electron-donating methyl group.

Protonation at C2: This would place the carbocation at C1, destabilized by the electron-withdrawing chlorine atom.

Therefore, electrophilic addition is expected to proceed via the more stable secondary carbocation at C2, leading to the product predicted by a modified Markovnikov's rule.

| Reactant | Predicted Major Product(s) | Mechanism Notes |

| HCl | 1,2-Dichloro-1-methylcyclohexane | Follows Markovnikov's rule; proton adds to C1 to form the more stable C2 carbocation, which is then attacked by Cl⁻. |

| Br₂ | 1-Bromo-2-chloro-1-methyl-2-bromocyclohexane (and isomers) | Halogenation proceeds via a halonium ion intermediate, with subsequent attack by the halide. |

| H₂O / H⁺ | 2-Chloro-2-methylcyclohexan-1-ol | Acid-catalyzed hydration; protonation at C1 leads to the more stable carbocation at C2, followed by attack by water. |

Rearrangement Processes Involving the Cyclohexene Ring

While there is limited specific research on the rearrangement of this compound, rearrangement processes are a known facet of carbocation chemistry. masterorganicchemistry.com Such rearrangements could potentially be initiated under conditions that promote carbocation formation, such as in the presence of a strong acid.

For instance, protonation of the double bond during an electrophilic addition (as described in 3.2) generates a secondary carbocation. If a hydride or alkyl shift could lead to a more stable carbocation (e.g., a tertiary carbocation), such a rearrangement would be plausible. However, in the 2-methyl-1-chlorocyclohexyl cation, a simple 1,2-hydride shift does not necessarily lead to a more stable carbocation.

Skeletal rearrangements have been observed in more complex substituted cyclohexene systems, such as certain 2-nitro-1,3-dienes, when treated with reagents like tributyl tin hydride. tandfonline.com Additionally, rearrangements of related compounds like 1-substituted cyclohexene oxides to form ketones are well-documented. datapdf.com These examples suggest that under specific catalytic or thermal conditions, the this compound skeleton could potentially undergo rearrangement, although specific pathways for this compound are not established in the literature.

Cycloaddition Reactions (e.g., Diels-Alder) of this compound

Cycloaddition reactions provide a powerful method for forming cyclic structures. numberanalytics.com this compound, as an alkene, can potentially participate as the 2π-electron component (the dienophile) in a [4+2] Diels-Alder reaction. wikipedia.org

The success of a Diels-Alder reaction depends on the electronic compatibility of the diene and the dienophile. chem-station.com Typically, the reaction is most efficient between an electron-rich diene and an electron-poor dienophile. The presence of an electron-withdrawing group, such as a halogen, on the dienophile generally enhances its reactivity. organic-chemistry.org

In this compound, the electron-withdrawing chlorine atom lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making it a more favorable dienophile for reaction with electron-rich dienes. The electron-donating methyl group has an opposing, albeit weaker, effect. Therefore, this compound would be expected to act as a moderately activated dienophile.

Other cycloadditions, such as photochemical [2+2] cycloadditions to form four-membered rings, are also a possibility for alkenes. libretexts.org

| Reaction Type | Role of this compound | Potential Reactant (Partner) | Expected Outcome |

| [4+2] Diels-Alder | Dienophile | 1,3-Butadiene (B125203) (electron-rich diene) | Formation of a chlorinated and methylated bicyclic system. The chlorine atom activates the dienophile. organic-chemistry.org |

| [4+2] Diels-Alder | Dienophile | Cyclopentadiene | Formation of a tricyclic adduct. The reaction would likely favor the endo product due to secondary orbital interactions. libretexts.org |

| [2+2] Photochemical Cycloaddition | Alkene | Ethene | Formation of a substituted bicyclo[4.2.0]octane derivative. libretexts.org |

Theoretical and Computational Investigations of 1 Chloro 2 Methylcyclohexene

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, offer detailed insights into the electronic nature of molecules.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 1-chloro-2-methylcyclohexene, DFT calculations can illuminate its inherent reactivity by mapping its electron distribution and orbital energies. Key reactivity descriptors derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity.

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites). In this compound, the π-system of the double bond is expected to be an area of high electron density, while the electronegative chlorine atom creates a region of lower electron density.

Calculated electronic properties from a representative DFT study are shown below. These values help in predicting how the molecule will interact with various reagents.

| Property | Calculated Value | Significance |

| HOMO Energy | -9.5 eV | Energy of the outermost electrons; indicates susceptibility to electrophilic attack. |

| LUMO Energy | +1.2 eV | Energy of the lowest empty orbital; indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 10.7 eV | Indicates kinetic stability and resistance to electronic excitation. |

| Mulliken Charge on C1 | +0.15 | Indicates an electrophilic carbon center due to the attached chlorine. |

| Mulliken Charge on C2 | -0.10 | Indicates a nucleophilic carbon center, influenced by the methyl group. |

| This table is illustrative, based on typical DFT results for similar vinylic chlorides. |

Computational chemistry is instrumental in exploring the potential reaction pathways of a molecule by calculating the energies of reactants, products, and the transition states that connect them. For this compound, several reaction types can be investigated.

Electrophilic Addition: As an alkene, this compound is expected to undergo electrophilic addition. Computational models can determine the transition state energies for the addition of an electrophile (like H⁺ from HBr) to either C1 or C2. This analysis helps predict the regioselectivity of the reaction by identifying the more stable carbocation intermediate, which corresponds to the lower energy pathway. numberanalytics.comnumberanalytics.commsu.edu

Nucleophilic Substitution: Direct nucleophilic substitution at the sp²-hybridized carbon (C1) is computationally shown to have a very high activation barrier. msu.edu This is characteristic of vinylic halides and suggests that such reactions are unlikely to proceed via standard Sₙ1 or Sₙ2 mechanisms.

Formation Pathways: Theoretical calculations are also used to understand the formation of cyclohexene (B86901) derivatives. For example, the E2 elimination of diastereomers of 1-chloro-2-methylcyclohexane shows how the required anti-periplanar geometry of the departing groups in the transition state dictates the product formed (either 1-methylcyclohexene or 3-methylcyclohexene). libguides.compearson.com These studies highlight the power of computational methods in explaining stereoelectronic requirements in reactions. e-bookshelf.de

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum methods are precise, they are computationally intensive. Molecular Mechanics (MM) and Molecular Dynamics (MD) offer a less demanding approach to study large-scale molecular motions and conformational preferences. nih.gov

The cyclohexene ring adopts a half-chair conformation. For this compound, the substituents can occupy pseudo-axial (p-ax) or pseudo-equatorial (p-eq) positions. Molecular mechanics calculations can determine the relative steric energies of these conformers. The stability is largely dictated by avoiding unfavorable steric interactions. MD simulations can further explore the dynamic interconversion between these conformations over time. nih.govacs.org

The conformational equilibrium for the (S)-enantiomer is shown below. The conformer with the bulky methyl group in the more stable pseudo-equatorial position is generally favored.

| Conformer of (S)-1-chloro-2-methylcyclohexene | Cl Position | CH₃ Position | Relative Energy (kcal/mol) |

| Conformer A | p-ax | p-eq | 0.00 |

| Conformer B | p-eq | p-ax | ~0.85 |

| This table is illustrative and based on the general principles of conformational analysis for substituted cyclohexenes. The conformer with the larger group (methyl) in the pseudo-equatorial position is expected to be lower in energy. |

The conformation of this compound directly impacts its reactivity due to steric and stereoelectronic effects.

Steric Effects: The pseudo-axial or pseudo-equatorial placement of the chloro and methyl groups creates a specific steric environment around the double bond. A pseudo-axial group can hinder the approach of a reagent from that face of the molecule, thereby directing incoming reactants to the opposite, less hindered face.

Stereoelectronic Effects: These effects arise from the orbital interactions within the molecule. e-bookshelf.de The electronegative chlorine atom exerts a strong electron-withdrawing inductive effect, which polarizes the C-Cl bond and influences the electron density of the adjacent π-system. This electronic perturbation affects the molecule's interaction with electrophiles. Computational analysis of the orbital alignments in different conformers can reveal how these stereoelectronic factors either enhance or diminish reactivity at specific sites. msu.edupsu.edu

Predictive Modeling for Regioselectivity and Stereoselectivity in Reactions

Predictive modeling, often leveraging machine learning (ML), represents a modern frontier in computational chemistry. rsc.org These models are trained on large datasets of known reactions to predict the outcomes of new, unobserved reactions.

For a molecule like this compound, an ML model could predict the regioselectivity of an electrophilic addition reaction. The model would not rely on simple heuristics like Markovnikov's rule but would instead use a range of molecular descriptors as input features. numberanalytics.com These descriptors, often calculated using DFT, can include atomic charges, bond energies, steric parameters, and orbital energies. By analyzing these features, the model learns the complex interplay of factors that govern the reaction's outcome. amazonaws.com

The table below conceptualizes how a predictive model might assess a reaction.

| Feature (Descriptor) | Value for C1 Attack | Value for C2 Attack | Model's Learned Weight | Prediction Contribution |

| Carbocation Stability | Lower | Higher | High Positive | Favors C2 Attack |

| Steric Hindrance at Site | Low | High | High Negative | Penalizes C2 Attack |

| HOMO Lobe Size at Site | Smaller | Larger | Medium Positive | Favors C2 Attack |

| Calculated Transition State Energy | Higher | Lower | High Positive | Favors C2 Attack |

| This conceptual table illustrates how a machine learning model integrates multiple computed features to arrive at a prediction for the major product of a reaction. |

Such computational tools are invaluable for synthesis planning, allowing chemists to forecast the most likely products of a reaction before committing to resource-intensive lab work. rsc.org

Table of Mentioned Compounds

| Chemical Name |

| This compound |

| 1-Chloro-2-methylcyclohexane |

| 1-methylcyclohexene |

| 3-methylcyclohexene |

| Hydrogen Bromide |

Advanced Synthetic Applications of 1 Chloro 2 Methylcyclohexene As a Chemical Building Block

Utilization in the Synthesis of Complex Carbocyclic Structures

The carbon framework of 1-chloro-2-methylcyclohexene provides a robust starting point for the elaboration of more intricate carbocyclic structures, including conjugated dienes, aromatic systems, and fused ring systems.

Precursor for Substituted Cyclohexadienes and Benzene (B151609) Derivatives

This compound can be strategically employed as a precursor to generate substituted cyclohexadienes through dehydrochlorination. This elimination reaction, typically promoted by a strong, non-nucleophilic base, can proceed via different pathways depending on the reaction conditions and the specific isomer of the starting material if applicable. The removal of a proton from the carbon adjacent to the double bond (C6) or from the methyl group can lead to the formation of a conjugated diene system.

For instance, treatment with a strong base like potassium tert-butoxide (KOtBu) can facilitate an E2 elimination, where the vinyl chloride is converted into an alkyne or, more commonly, leads to the formation of a diene. The regioselectivity of this elimination is crucial for determining the final product. Elimination involving a proton from the C6 position would yield 1-methylcyclohexa-1,3-diene, while abstraction of a proton from the methyl group would result in 3-methylenecyclohexene. The formation of the more stable, conjugated diene is generally favored.

Further transformation of the resulting cyclohexadiene derivatives can lead to the synthesis of benzene derivatives. Aromatization can be achieved through various methods, such as catalytic dehydrogenation using catalysts like palladium on carbon (Pd/C) at elevated temperatures. This process involves the removal of hydrogen molecules to form the stable aromatic ring, yielding a substituted toluene (B28343) derivative.

| Precursor | Reagent/Condition | Product(s) | Reaction Type |

| This compound | Strong Base (e.g., KOtBu) | 1-Methylcyclohexa-1,3-diene | Dehydrochlorination |

| 1-Methylcyclohexa-1,3-diene | Pd/C, Heat | Toluene | Aromatization |

Integration into Polycyclic or Spirocyclic Systems

The double bond in this compound allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction, which is a powerful tool for the formation of six-membered rings and polycyclic systems. In a typical Diels-Alder reaction, a conjugated diene reacts with an alkene (the dienophile) to form a cyclohexene (B86901) derivative.

Given its structure, this compound can act as a dienophile. The presence of the electron-withdrawing chlorine atom can influence the reactivity of the double bond. When reacted with an electron-rich diene, it can form a bicyclic adduct. For example, reaction with a simple diene like 1,3-butadiene (B125203) would yield a chlorinated and methylated bicyclo[4.4.0]decene derivative. The stereochemistry and regiochemistry of the resulting bicyclic system are governed by the established principles of the Diels-Alder reaction, including the "endo rule".

The synthesis of spirocyclic systems from this compound is also conceivable. One potential strategy involves a multi-step sequence wherein the cyclohexene ring is first functionalized to introduce a side chain. This could be achieved, for example, by a cross-coupling reaction at the vinyl chloride position. The introduced side chain, containing appropriate functional groups, could then undergo an intramolecular cyclization reaction, such as an aldol (B89426) condensation or a ring-closing metathesis, to form the second ring attached at a single carbon atom, thus creating the spirocyclic core.

Role in the Elaboration of Heterocyclic Compounds

The reactivity of the vinyl chloride group in this compound makes it a suitable substrate for the synthesis of various heterocyclic compounds. The chlorine atom can be displaced by heteroatom nucleophiles in reactions that lead to the formation of new carbon-heteroatom bonds, which are key steps in the construction of heterocyclic rings.

For example, in the synthesis of benzofuran (B130515) derivatives, this compound could potentially react with an ortho-hydroxy-substituted phenoxide. In a palladium-catalyzed cross-coupling reaction, the vinyl chloride could couple with the phenol (B47542) to form a vinyl ether intermediate. Subsequent acid-catalyzed intramolecular cyclization would then lead to the formation of a fused heterocyclic system containing a dihydrobenzofuran moiety.

Similarly, it can serve as a building block for nitrogen-containing heterocycles like indoles. A plausible route would involve a Buchwald-Hartwig or Ullmann-type coupling reaction with an ortho-amino-substituted aniline (B41778) derivative. The resulting enamine intermediate could then undergo an intramolecular cyclization, often promoted by a catalyst, to construct the indole (B1671886) ring system. The specific conditions for these coupling and cyclization reactions would need to be optimized to achieve the desired transformation.

| Target Heterocycle | Potential Precursors | Key Reactions |

| Benzofuran Derivative | This compound, Substituted o-hydroxyphenol | Palladium-catalyzed C-O cross-coupling, Intramolecular cyclization |

| Indole Derivative | This compound, Substituted o-aminoaniline | Palladium or Copper-catalyzed C-N cross-coupling, Cyclization |

Asymmetric Synthesis using Chiral this compound Derivatives

While this compound itself is an achiral molecule, it can be used as a scaffold for asymmetric synthesis through the introduction of chirality. This can be achieved by creating chiral derivatives that can then direct the stereochemical outcome of subsequent reactions.

A key strategy in asymmetric synthesis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to control the stereochemistry of a reaction. While not directly applicable to this compound in its current form, a related derivative could be modified for this purpose. For instance, if the methyl group were replaced with a carboxyl group, a chiral alcohol could be attached as an ester. This chiral ester could then direct the stereochemistry of additions to the double bond.

Alternatively, the double bond itself could be the site of an asymmetric transformation. For example, a catalytic asymmetric dihydroxylation or epoxidation would introduce two new stereocenters onto the cyclohexene ring. The resulting chiral diol or epoxide would be an enantiomerically enriched intermediate. This chiral intermediate could then be carried forward in a synthetic sequence, with the established stereocenters influencing the formation of new stereocenters in subsequent steps, such as nucleophilic ring-opening of the epoxide or further functionalization of the diol. Such approaches allow for the synthesis of optically active carbocyclic and heterocyclic compounds.

The development of specific chiral catalysts for reactions involving vinyl chlorides is an active area of research, and future advancements may allow for the direct asymmetric functionalization of substrates like this compound.

Catalytic Transformations Involving 1 Chloro 2 Methylcyclohexene

Transition Metal-Catalyzed Functionalizations (e.g., Cross-Coupling Reactions)

Transition metal catalysis, particularly with palladium complexes, has revolutionized the formation of carbon-carbon bonds in organic synthesis. Vinyl halides such as 1-chloro-2-methylcyclohexene are competent electrophilic partners in a wide array of cross-coupling reactions. These reactions generally proceed via a catalytic cycle involving oxidative addition of the vinyl halide to a low-valent metal center, followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to afford the coupled product and regenerate the active catalyst.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organohalide. A notable application in a closely related system is the synthesis of 1-chloro-2-arylcyclohexenes from 1,2-dichlorocyclohexenes via a chemoselective Suzuki cross-coupling reaction. In this process, one of the chlorine atoms is selectively replaced by an aryl group, demonstrating the feasibility of using chlorocyclohexene substrates in such transformations. For this compound, a similar palladium-catalyzed reaction with an arylboronic acid would be expected to yield 1-aryl-2-methylcyclohexene derivatives. The choice of palladium catalyst and ligands, such as those based on bulky, electron-rich phosphines, is crucial for achieving high efficiency, especially with the less reactive vinyl chloride bond.

Negishi Coupling: The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. These reactions are known for their high reactivity and functional group tolerance. The coupling of this compound with an organozinc reagent, catalyzed by a palladium or nickel complex, would provide a direct route to the formation of a new carbon-carbon bond at the chlorinated position. Organozinc reagents can be prepared from a variety of precursors, allowing for the introduction of alkyl, alkenyl, alkynyl, and aryl groups.

Stille Coupling: In the Stille reaction, an organotin compound (organostannane) is coupled with an organohalide. A key advantage of this method is the stability and tolerance of organostannanes to a wide range of reaction conditions. The palladium-catalyzed reaction between this compound and an appropriate organostannane would result in the corresponding substituted 2-methylcyclohexene. However, a significant drawback of the Stille coupling is the toxicity of the tin reagents and byproducts.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. In a potential Heck reaction involving this compound, the vinyl chloride would first undergo oxidative addition to a palladium(0) catalyst. The resulting palladium(II) complex could then add across an alkene, followed by β-hydride elimination to yield a substituted diene system.

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The Sonogashira coupling of this compound with a terminal alkyne would lead to the formation of a conjugated enyne, a valuable building block in organic synthesis.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of an aryl or vinyl halide with an amine. Applying this methodology to this compound would allow for the synthesis of N-substituted 2-methylcyclohexen-1-amines. The choice of phosphine (B1218219) ligand is critical in this reaction to facilitate both the oxidative addition and the reductive elimination steps.

Table 1: Overview of Potential Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Reaction | Nucleophilic Partner | Catalyst System (Typical) | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Pd(0) complex, Base | 1-R-2-methylcyclohexene |

| Negishi | Organozinc (R-ZnX) | Pd(0) or Ni(0) complex | 1-R-2-methylcyclohexene |

| Stille | Organostannane (R-SnR'₃) | Pd(0) complex | 1-R-2-methylcyclohexene |

| Heck | Alkene | Pd(0) complex, Base | Substituted diene |

| Sonogashira | Terminal Alkyne | Pd(0)/Cu(I) complex, Base | 1-Alkynyl-2-methylcyclohexene |

| Buchwald-Hartwig | Amine (R₂NH) | Pd(0) complex, Base, Ligand | 1-(R₂N)-2-methylcyclohexene |

Organocatalytic Approaches to Transformations of this compound

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful third pillar of catalysis, alongside transition metal catalysis and biocatalysis. For substrates like this compound, organocatalytic strategies could offer novel pathways for asymmetric functionalization. While direct organocatalytic transformations of this compound are not extensively documented, related reactions provide a basis for potential applications.

One relevant approach is the organocatalytic enantioselective nucleophilic vinylic substitution. For instance, α-chloroalkenones have been shown to react with nucleophiles like α-substituted-α-cyanoacetates under phase-transfer catalysis using dimeric cinchona alkaloids. This type of reaction proceeds via an addition-elimination mechanism. By analogy, a suitably activated nucleophile could potentially displace the chloride in this compound in the presence of a chiral organocatalyst, leading to the formation of a new stereocenter.

Another potential avenue is through conjugate addition reactions. If this compound can be transformed into an electrophilically activated species, such as a cyclohexenone derivative, a wide range of organocatalytic conjugate additions could be applied. Chiral amines, for example, can activate α,β-unsaturated aldehydes and ketones towards nucleophilic attack via the formation of chiral iminium ions.

Bio-inspired or Biocatalytic Reactions with Halogenated Cycloalkenes

The use of enzymes (biocatalysis) or mimics of enzymatic systems (bio-inspired catalysis) offers highly selective and environmentally benign methods for chemical transformations. For halogenated compounds, a key class of enzymes is the dehalogenases, which catalyze the cleavage of carbon-halogen bonds.

While specific studies on the biocatalytic transformation of this compound are scarce, the broader field of enzymatic dehalogenation provides insights into potential pathways. Haloalkane dehalogenases, for instance, are known to hydrolyze a variety of halogenated aliphatic compounds. The mechanism often involves a nucleophilic attack by an active site residue (e.g., aspartate) on the carbon atom bearing the halogen, leading to the formation of an ester intermediate which is subsequently hydrolyzed. It is conceivable that a dehalogenase with an appropriately shaped active site could accept this compound as a substrate, leading to its conversion to 2-methylcyclohexen-1-ol.

Furthermore, some enzymes are known to catalyze reactions on cyclic alkenes. For example, certain monooxygenases can perform stereoselective epoxidation of the double bond in cyclohexene (B86901) derivatives. If such an enzyme were to act on this compound, it could lead to the formation of a chiral chloro-epoxide, a versatile synthetic intermediate.

Bio-inspired catalytic systems, which mimic the active sites of enzymes, could also be developed. For example, iron- or manganese-containing complexes inspired by oxygen-activating enzymes could potentially catalyze the oxidation or other functionalizations of this compound under mild conditions.

Catalytic Chlorination and Functionalization of Methylcyclohexane to Yield Related Products

The synthesis of this compound and related chlorinated cyclohexanes can be achieved through the catalytic functionalization of the readily available starting material, methylcyclohexane. This approach is of interest for its potential to convert a simple hydrocarbon into a more functionalized and valuable chemical intermediate.

One studied method involves the use of manganese(III) complexes as catalysts for the oxidation and chlorination of methylcyclohexane. For instance, in the presence of trichloroisocyanuric acid (TCCA) as the oxidant and chlorine source, manganese(III) salen complexes have been shown to catalyze the transformation of methylcyclohexane. These reactions can yield a mixture of products, including 1-chloro-4-methylcyclohexane, 3-methylcyclohexene, and 1-methylcyclohexene. nih.govacs.org The reaction conditions, such as temperature, can be tuned to influence the product distribution. At 50°C, a total yield of 29.8% for the mixture of these products has been reported with [Mn(salen)Cl] as the catalyst. nih.govacs.org Although this specific study did not report the formation of this compound, it demonstrates the principle of catalytic C-H activation and chlorination of methylcyclohexane, which could potentially be directed towards the desired isomer through catalyst and reaction condition optimization.

The mechanism of such reactions is thought to involve the formation of a high-valent manganese-oxo or manganese-hypochlorite species, which then participates in the functionalization of the alkane substrate. nih.gov Radical pathways involving chlorine radicals generated from TCCA are also likely to play a role. nih.gov

Table 2: Catalytic Functionalization of Methylcyclohexane

| Catalyst | Oxidant/Chlorinating Agent | Substrate | Key Products | Reported Total Yield (%) | Reference |

|---|---|---|---|---|---|

| [Mn(salen)Cl] | TCCA | Methylcyclohexane | 1-chloro-4-methylcyclohexane, 3-methylcyclohexene, 1-methylcyclohexene | 29.8 (at 50°C) | nih.gov, acs.org |

Spectroscopic and Analytical Techniques for Mechanistic Elucidation of Reactions of 1 Chloro 2 Methylcyclohexene

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-situ Reaction Monitoring and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the reactions of 1-Chloro-2-methylcyclohexene. Its ability to provide detailed structural information makes it ideal for both monitoring reactions as they occur (in-situ) and for characterizing the final products. rsc.orgasahilab.co.jpchemrxiv.org In-situ NMR allows for the direct observation of the consumption of reactants and the formation of products and intermediates over time, providing valuable kinetic data. chemrxiv.orgresearchgate.net

Application of 1D and 2D NMR Techniques for Elucidating Stereochemistry

The stereochemistry of the products formed in reactions of this compound can be definitively determined using a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques.

1D NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each nucleus. Chemical shifts, coupling constants (J-values), and integration of signals in ¹H NMR are used to identify the connectivity of atoms and the relative number of protons. For example, the disappearance of the vinyl proton signal of this compound and the appearance of new signals in the aliphatic region would indicate the reaction has occurred at the double bond.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the complete stereochemical structure of the products.

COSY experiments reveal proton-proton coupling networks, helping to establish which protons are adjacent to one another in the molecule.

HSQC correlates directly bonded proton and carbon atoms.

HMBC shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the carbon skeleton and determining the position of substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful for determining stereochemistry by identifying protons that are close in space, regardless of their bonding connectivity. This is essential for distinguishing between different stereoisomers.

Below is an interactive data table summarizing the expected ¹H NMR chemical shifts for this compound and a hypothetical reaction product, 1,2-dimethylcyclohexene, illustrating how NMR can track reaction progress.

| Compound | Proton | Expected Chemical Shift (ppm) |

| This compound | Vinyl H | ~5.5-6.0 |

| Methyl H (on double bond) | ~1.7 | |

| Cyclohexyl H's | ~1.5-2.5 | |

| 1,2-Dimethylcyclohexene | Methyl H's (on double bond) | ~1.6 |

| Cyclohexyl H's | ~1.4-2.2 |

Mass Spectrometry (MS) for Reaction Progress Monitoring and Identification of Intermediates

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. rsc.org It is exceptionally well-suited for monitoring the progress of reactions involving this compound and for identifying fleeting reaction intermediates. rsc.orgnih.govwur.nl By analyzing small aliquots of the reaction mixture over time, MS can track the disappearance of the starting material and the appearance of the product based on their distinct molecular weights. acs.orgshimadzu.com

The high sensitivity of MS makes it particularly valuable for detecting low-concentration intermediates that may not be observable by other techniques like NMR. nih.govnih.gov Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) allow for the gentle ionization of molecules from the reaction mixture, preserving the structure of transient species for detection. wur.nl Tandem mass spectrometry (MS/MS) can be used to fragment the ions of potential intermediates, providing structural information that aids in their identification. nih.govrsc.org

An illustrative data table for monitoring a hypothetical substitution reaction of this compound with a nucleophile (e.g., CH₃O⁻) is shown below.

| Species | Formula | Expected m/z (M⁺) |

| This compound | C₇H₁₁Cl | 130.06 |

| Methoxide Nucleophile | CH₃O⁻ | 31.02 |

| Product (1-Methoxy-2-methylcyclohexene) | C₈H₁₄O | 126.11 |

| Hypothetical Intermediate (C₇H₁₁⁺) | C₇H₁₁⁺ | 95.09 |

Infrared (IR) Spectroscopy for Tracking Functional Group Changes and Reaction Completion

Infrared (IR) spectroscopy is a rapid and effective method for monitoring chemical reactions by observing changes in functional groups. youtube.comlibretexts.orgpressbooks.pub The principle behind this technique is that different chemical bonds absorb infrared radiation at characteristic frequencies. By tracking the disappearance of absorption bands corresponding to the reactants and the appearance of bands for the products, one can follow the progress of a reaction. youtube.comresearchgate.net

For reactions involving this compound, IR spectroscopy can be used to monitor the C=C double bond stretch (around 1640-1680 cm⁻¹) and the C-Cl bond stretch (around 600-800 cm⁻¹). libretexts.orglibretexts.org If, for example, this compound undergoes an addition reaction where the double bond is consumed, the intensity of the C=C stretching peak will decrease over time. The reaction is considered complete when the characteristic absorption bands of the starting material have disappeared. youtube.com

The following interactive table displays characteristic IR absorption frequencies for functional groups relevant to reactions of this compound.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Alkene | C=C Stretch | 1640-1680 |

| Alkyl Halide | C-Cl Stretch | 600-800 |

| Alcohol (if product) | O-H Stretch | 3200-3600 (broad) |

| Alkane (if product) | C-H Stretch | 2850-3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Kinetic and Mechanistic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. libretexts.orgsaylor.org This technique is particularly useful for studying the kinetics of reactions involving chromophores (light-absorbing groups). avantes.comazom.comresearchgate.net

While this compound itself has a relatively weak UV absorption, its reactions can be monitored if a reactant or product contains a strong chromophore. The Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the absorbing species, allows for the quantitative determination of reaction rates by monitoring the change in absorbance at a specific wavelength over time. avantes.comazom.com This data can then be used to determine the rate law and gain insight into the reaction mechanism. rsc.org

Advanced Spectroscopic Methods (e.g., Electron Paramagnetic Resonance for radical mechanisms)

For reactions that may proceed through radical intermediates, Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a uniquely powerful tool. matilda.science EPR is specifically sensitive to species with unpaired electrons, such as radicals. nih.govresearchgate.net

If a reaction of this compound is suspected to involve a radical mechanism, EPR can be used to detect and characterize the radical intermediates. The resulting EPR spectrum provides information about the electronic structure of the radical and its interaction with its environment, which can be crucial for confirming a radical pathway and elucidating the detailed mechanism. matilda.sciencenih.gov

Future Research Directions and Perspectives

Development of Green and Sustainable Synthesis Routes for 1-Chloro-2-methylcyclohexene

Traditional methods for the synthesis of vinyl chlorides often involve harsh conditions, stoichiometric reagents, and the generation of significant chemical waste, posing environmental and economic challenges. A primary future objective is the development of green and sustainable synthetic protocols for this compound that align with the principles of green chemistry.

Future research should prioritize the exploration of catalytic systems that offer high atom economy, selectivity, and recyclability. One promising avenue is the development of heterogeneous acid catalysts for the dehydration and subsequent hydrochlorination of 2-methylcyclohexanol (B165396) derivatives. Another approach involves the direct, regioselective hydrochlorination of 1-methylcyclohexene or related alkynes using novel catalytic systems, such as nanogold catalysts, which have shown promise for the hydrochlorination of unactivated alkynes. organic-chemistry.org The use of more environmentally benign chlorinating agents, moving away from toxic chlorine gas, is also a critical area for investigation. netlify.app

Furthermore, biocatalysis presents an exciting frontier. The discovery and engineering of halogenase enzymes could enable the direct and highly selective chlorination of renewable precursors under mild, aqueous conditions. nih.govresearchgate.net Such enzymatic routes would represent a significant leap forward in the sustainable production of this compound.

| Synthetic Approach | Potential Green Advantages | Key Research Challenges |

| Heterogeneous Catalysis | Recyclable catalysts, potential for flow chemistry, reduced waste. | Catalyst deactivation, achieving high regioselectivity. |

| Nanocatalysis (e.g., Gold) | High activity and selectivity under mild conditions. organic-chemistry.org | Catalyst cost and stability, scalability. |

| Biocatalysis (Halogenases) | Use of renewable feedstocks, aqueous reaction media, high selectivity. nih.gov | Enzyme discovery and engineering, substrate scope limitations. |

| Solvent-Free Synthesis | Reduced solvent waste, potential for lower energy consumption. | Managing reaction exotherms, ensuring reactant miscibility. |

Exploration of Novel Reactivity Modes and Transformations

Vinyl chlorides are valuable intermediates in organic synthesis, primarily due to their participation in transition metal-catalyzed cross-coupling reactions. magtech.com.cn Future research on this compound should aim to expand its synthetic utility by exploring both established and novel reactivity modes.

A significant focus will be on leveraging the vinyl chloride moiety in various cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. researchgate.netyoutube.com These reactions would allow for the introduction of a wide array of substituents (aryl, alkyl, alkynyl, etc.) at the C1 position, providing access to a diverse library of complex cyclohexene (B86901) derivatives. The development of robust and versatile catalyst systems that are effective for this specific substrate will be crucial.

Beyond established cross-coupling, future work should investigate novel transformations. This could include exploring its potential in cycloaddition reactions, such as [2+2] cycloadditions, to construct unique bicyclic systems. acs.org Additionally, research into the functionalization of other positions on the molecule, such as selective C-H activation of the allylic methyl group or the cyclohexene ring, would open up new avenues for molecular diversification. The unique electronic properties conferred by the vinyl chloride group could influence the regioselectivity of these transformations in interesting and synthetically useful ways.

| Reaction Type | Potential Synthetic Utility | Future Research Focus |

| Cross-Coupling Reactions | Formation of C-C and C-heteroatom bonds; synthesis of complex scaffolds. researchgate.net | Catalyst optimization for hindered substrates, expanding coupling partner scope. |

| Cycloaddition Reactions | Construction of novel polycyclic frameworks. acs.org | Investigating reactivity with various dienes and dienophiles. |

| Directed C-H Functionalization | Selective modification of the alkyl or ring positions. | Development of directing groups and catalysts for regioselective activation. |

| Radical Reactions | Access to unique functionalization patterns via radical addition or substitution. | Exploring initiation methods and trapping agents for selective transformations. |

Interdisciplinary Applications in Materials Science and Medicinal Chemistry (Focusing on Synthetic Utility)

The synthetic versatility of this compound makes it a promising building block for applications in both materials science and medicinal chemistry.

Materials Science: Drawing inspiration from the polymerization of vinyl chloride to produce polyvinyl chloride (PVC), a key area of future research will be the polymerization of this compound. valve-world.netwikipedia.org The resulting polymer, poly(this compound), would possess a unique combination of a rigid cyclic backbone and a reactive chlorine atom. This structure could lead to materials with distinct thermal, mechanical, and optical properties. The presence of the chlorine and methyl groups offers opportunities for post-polymerization modification, allowing for the fine-tuning of material properties such as solubility, cross-linking density, and refractive index.

Medicinal Chemistry: Haloalkenes are important intermediates in the synthesis of pharmaceuticals. magtech.com.cnsumitomo-chem.co.jpnih.gov this compound can serve as a versatile scaffold for the construction of novel bioactive molecules. Its ability to undergo cross-coupling reactions allows for the systematic exploration of chemical space around the cyclohexene core. researchgate.net Future research will involve using this compound as a starting point to synthesize analogs of known drugs or to build libraries of novel compounds for screening against various biological targets. The rigid cyclohexene ring can serve as a bioisostere for other cyclic systems, and the defined stereochemistry of subsequent transformations could be crucial for optimizing interactions with biological receptors.

| Field | Potential Application | Synthetic Utility Focus |

| Materials Science | Monomer for novel polymers with tunable properties (e.g., optical, thermal). | Controlled polymerization techniques (e.g., radical, cationic), post-polymerization functionalization. |

| Medicinal Chemistry | Scaffold for the synthesis of new chemical entities and pharmaceutical intermediates. sumitomo-chem.co.jp | Efficient and stereoselective functionalization via cross-coupling, addition, and substitution reactions. |

Advanced Computational Methodologies for Predicting Complex Reactivity of this compound

Advanced computational chemistry offers powerful tools to predict and understand the reactivity of molecules, thereby guiding experimental design and accelerating discovery. Future research on this compound will greatly benefit from the application of these methodologies.

Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of known and novel reactions involving this compound. researchgate.net For instance, computational studies can predict the activation barriers for different cross-coupling pathways, rationalize observed stereoselectivity in addition reactions, and identify the most favorable sites for C-H activation. nih.gov This predictive power can save significant experimental time and resources by identifying the most promising reaction conditions and catalyst systems.

Furthermore, computational modeling can be used to predict the properties of materials derived from this monomer. Quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations can be used to forecast the bulk properties of poly(this compound), including its glass transition temperature, mechanical strength, and conformational preferences. In medicinal chemistry, molecular docking and other computational tools can be used to design and evaluate potential drug candidates synthesized from the this compound scaffold, predicting their binding affinity and selectivity for specific biological targets.

| Computational Method | Application Area | Specific Research Goal |

| Density Functional Theory (DFT) | Green Synthesis & Reactivity | Predicting reaction pathways, catalyst performance, and regioselectivity. researchgate.net |

| QM/MM Simulations | Biocatalysis | Modeling enzyme-substrate interactions for designing efficient halogenases. researchgate.net |

| Molecular Dynamics (MD) | Materials Science | Simulating polymer chain interactions to predict bulk material properties. |

| Molecular Docking | Medicinal Chemistry | Predicting the binding modes and affinities of derivatives to biological targets. |

Q & A

Q. Advanced

- Steric Hindrance : The methyl group directs electrophiles (e.g., H⁺, halogens) to less hindered positions .

- Electronic Effects : Chlorine’s electronegativity polarizes the double bond, favoring Markovnikov addition .

Experimental Insight : Chlorosulfenylation at −78°C minimizes steric clashes, enhancing regioselectivity .

What safety precautions are essential when handling this compound?

Q. Basic

- Ventilation : Use fume hoods to avoid inhalation risks .

- PPE : Nitrile gloves and lab coats prevent dermal exposure .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials .

How can computational tools predict reaction pathways for this compound?

Q. Advanced

- Reaction Databases : REAXYS and PISTACHIO suggest plausible mechanisms (e.g., radical vs. ionic pathways) .

- DFT Calculations : Simulate transition states to identify energetically favorable routes .

Case Study : B3LYP/6-31G** optimizations explain regioselectivity in methylcyclohexane derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.